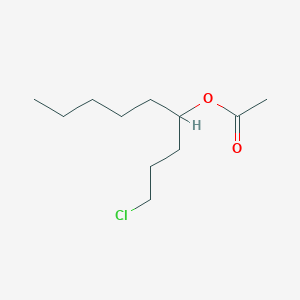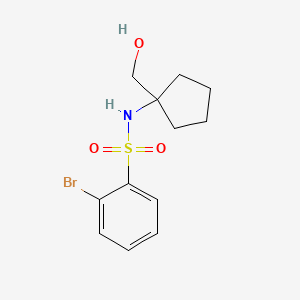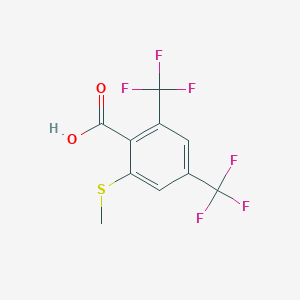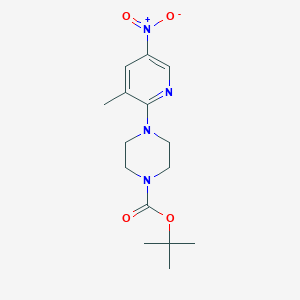
1-chlorononan-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chlorononan-4-yl acetate is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom and an acetoxy group attached to a nonane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-chlorononan-4-yl acetate can be synthesized through several methods. One common approach involves the chlorination of 4-acetoxynonane using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-chlorononan-4-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation: The acetoxy group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or other substituted products.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Aplicaciones Científicas De Investigación
1-chlorononan-4-yl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chlorononan-4-yl acetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The acetoxy group can undergo hydrolysis or oxidation, leading to the formation of various functional groups. These reactions are mediated by the interaction of the compound with specific reagents and catalysts .
Comparación Con Compuestos Similares
Similar Compounds
1-Chlorononane: Similar structure but lacks the acetoxy group.
4-Acetoxynonane: Similar structure but lacks the chlorine atom.
1-Chloro-4-propoxynonane: Similar structure with a propoxy group instead of an acetoxy group.
Uniqueness
1-chlorononan-4-yl acetate is unique due to the presence of both a chlorine atom and an acetoxy group, which confer distinct reactivity and functional properties. This combination allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C11H21ClO2 |
|---|---|
Peso molecular |
220.73 g/mol |
Nombre IUPAC |
1-chlorononan-4-yl acetate |
InChI |
InChI=1S/C11H21ClO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-9H2,1-2H3 |
Clave InChI |
ATKBLWQNGBIURV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCCl)OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-tert-butyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-naphtho[1,2-d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8434867.png)


![2-[4-Amino-2-nitronaphthalen-1-yl]ethanol](/img/structure/B8434884.png)

![2-(2-Methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B8434912.png)

